Abz-AGLA-Nba

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Abz-AGLA-Nba ist ein fluorogenes Substrat, das zur Bestimmung der Proteaseaktivität verwendet wird. Diese Verbindung wird hydrolysiert, um Aminoacylbenzimid und 2-Naphthylaminoacyl freizusetzen. Das durch diese Hydrolysereaktion gebildete Produkt Aminoacylbenzimid fluoresziert unter ultraviolettem Licht und kann ein Fluoreszenzsignal aussenden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Hydrolyse des fluorogenen Peptidsubstrats 2-Aminobenzoyl-Ala-Gly-Leu-Ala-4-Nitrobenzylamid in einer Pufferlösung von 50 mM Tris-HCl (pH 7,4), die mit 2,5 mM Calciumchlorid versetzt ist . Die Reaktion wird mit einem Envision-Mikrotiterplattenlesegerät bei 315 nm Anregung und 430 nm Emission verfolgt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert. Die Synthese beinhaltet typischerweise Standardtechniken der Peptidsynthese, gefolgt von Reinigung und Qualitätskontrolle, um eine hohe Reinheit und Aktivität zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Abz-AGLA-Nba involves the hydrolysis of the fluorogenic peptide substrate 2-aminobenzoyl-Ala-Gly-Leu-Ala-4-nitrobenzylamide in a buffer solution of 50 mM Tris-HCl (pH 7.4), supplemented with 2.5 mM calcium chloride . The reaction is monitored using an Envision microplate reader at 315 nm excitation and 430 nm emission .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard peptide synthesis techniques, followed by purification and quality control to ensure high purity and activity .

Analyse Chemischer Reaktionen

Reaktionstypen

Abz-AGLA-Nba unterliegt hauptsächlich Hydrolysereaktionen. Die Hydrolyse von this compound setzt Aminoacylbenzimid und 2-Naphthylaminoacyl frei .

Häufige Reagenzien und Bedingungen

Reagenzien: 50 mM Tris-HCl (pH 7,4), 2,5 mM Calciumchlorid.

Bedingungen: Die Reaktion wird typischerweise bei Raumtemperatur durchgeführt und mittels Fluoreszenzspektroskopie verfolgt.

Hauptprodukte

Die Hauptprodukte, die aus der Hydrolyse von this compound gebildet werden, sind Aminoacylbenzimid und 2-Naphthylaminoacyl .

Wissenschaftliche Forschungsanwendungen

Abz-AGLA-Nba wird in der wissenschaftlichen Forschung häufig zur Bestimmung der Proteaseaktivität eingesetzt. Es ist besonders nützlich bei der Untersuchung der Aktivität von Proteasen wie Elastase aus Pseudomonas aeruginosa . Diese Verbindung wird auch bei der Entwicklung selektiver Inhibitoren für Proteasen eingesetzt, die ein potenzielles therapeutisches Anwendungsspektrum bei der Behandlung von Infektionen durch Pseudomonas aeruginosa haben .

Wirkmechanismus

This compound wirkt als Substrat für Proteasen. Bei Hydrolyse durch eine Protease setzt es Aminoacylbenzimid und 2-Naphthylaminoacyl frei. Das Produkt Aminoacylbenzimid fluoresziert unter ultraviolettem Licht, wodurch die Detektion und Quantifizierung der Proteaseaktivität ermöglicht wird .

Wirkmechanismus

Abz-AGLA-Nba acts as a substrate for proteases. When hydrolyzed by a protease, it releases aminoacyl benzimide and 2-naphthylaminoacyl. The product aminoacyl benzimide is fluorescent under ultraviolet light, allowing for the detection and quantification of protease activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Abz-Ala-Gly-Leu-Ala-4-Nitrobenzylamid: Ein ähnliches fluorogenes Substrat, das zur Bestimmung der Proteaseaktivität verwendet wird.

Elastin-Kongorot: Ein weiteres Substrat, das zur Messung der Elastaseaktivität verwendet wird.

Einzigartigkeit

Abz-AGLA-Nba ist einzigartig in seiner Fähigkeit, bei Hydrolyse ein Fluoreszenzsignal zu erzeugen, was es zu einem wertvollen Werkzeug für die Untersuchung der Proteaseaktivität in verschiedenen Forschungsanwendungen macht .

Eigenschaften

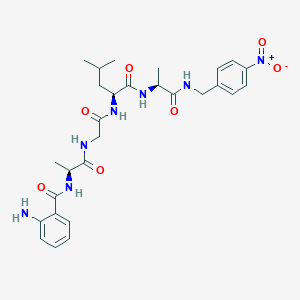

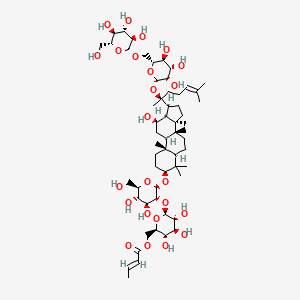

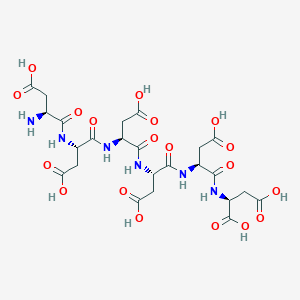

Molekularformel |

C28H37N7O7 |

|---|---|

Molekulargewicht |

583.6 g/mol |

IUPAC-Name |

2-amino-N-[(2S)-1-[[2-[[(2S)-4-methyl-1-[[(2S)-1-[(4-nitrophenyl)methylamino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide |

InChI |

InChI=1S/C28H37N7O7/c1-16(2)13-23(28(40)33-18(4)25(37)30-14-19-9-11-20(12-10-19)35(41)42)34-24(36)15-31-26(38)17(3)32-27(39)21-7-5-6-8-22(21)29/h5-12,16-18,23H,13-15,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,39)(H,33,40)(H,34,36)/t17-,18-,23-/m0/s1 |

InChI-Schlüssel |

FKJKLEYKQAMKQQ-BSRJHKFKSA-N |

Isomerische SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2N |

Kanonische SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CNC(=O)C(C)NC(=O)C2=CC=CC=C2N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-cyclopentyl-1~{H}-imidazol-5-yl)-7-[2-(4-fluoranyl-2,6-dimethyl-phenoxy)-5-(2-oxidanylpropan-2-yl)phenyl]-5-methyl-furo[3,2-c]pyridin-4-one](/img/structure/B12393055.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)